Beta-defensin14
Description
Overview of Mammalian Host Defense Peptides and Their Classification
Host defense peptides (HDPs), also known as antimicrobial peptides (AMPs), are crucial components of the innate immune system in multicellular organisms, from insects to mammals. frontiersin.org These small, cationic peptides provide a first line of defense against a wide array of pathogens, including bacteria, fungi, and viruses. frontiersin.orgresearchgate.net In mammals, HDPs are broadly classified into several families, with defensins and cathelicidins being the most extensively studied. mdpi.com
Defensins themselves are categorized into three subfamilies based on the spacing and connectivity of their six conserved cysteine residues, which form three intramolecular disulfide bonds: alpha (α), beta (β), and theta (θ) defensins. frontiersin.orgresearchgate.net While α-defensins are primarily found in neutrophils and intestinal Paneth cells, β-defensins are predominantly expressed by epithelial cells at mucosal surfaces, such as in the respiratory, gastrointestinal, and urogenital tracts. frontiersin.orgmdpi.com This strategic localization places them at the forefront of the host-pathogen interface. frontiersin.org
| Defensin (B1577277) Subfamily | Primary Location | Key Characteristics |
| Alpha (α)-defensins | Neutrophils, Paneth cells | Specific cysteine spacing and disulfide bond pattern. |
| Beta (β)-defensins | Epithelial cells (mucosal surfaces) | Distinct cysteine arrangement from α-defensins. |
| Theta (θ)-defensins | - | Circular peptides, found in some non-human primates. researchgate.net |
Distinctive Features and Evolutionary Positioning of Beta-defensin 14
Beta-defensin 14 (BD-14) is a member of the β-defensin family of antimicrobial peptides. nih.gov Evolutionary analyses suggest that β-defensins are an ancient component of the vertebrate immune system, with a primordial β-defensin likely being the common ancestor of all vertebrate defensins. frontiersin.org The genes encoding β-defensins have undergone significant expansion and diversification throughout vertebrate evolution. frontiersin.org
| Feature | Description |
| Orthology | Mouse BD-14 is the ortholog of human BD-3. nih.govasm.orgplos.org |
| Structure | Small, cationic peptide with a conserved tertiary structure including three antiparallel β-strands. frontiersin.orgnih.govplos.org |
| Function | Exhibits broad-spectrum antimicrobial activity. nih.govplos.org |
Historical Context of Beta-defensin 14 Discovery and Initial Characterization
The discovery of new β-defensins, including the gene that would be characterized as encoding Beta-defensin 14, was facilitated by computational search strategies and the increasing availability of genomic data. frontiersin.org The initial identification of mouse Beta-defensin 14 (also known as Defb14) came from a BLAST search of the mouse protein database using the amino acid sequence of human Beta-defensin 3. nih.govplos.org This search revealed that mBD-14 had the highest identity to hBD-3. nih.gov
Subsequent research focused on characterizing the biological function of mBD-14. Recombinant mBD-14 was produced and shown to exhibit potent, broad-spectrum antimicrobial activity at nanomolar concentrations against a range of pathogens. nih.gov This initial characterization confirmed its role as an antimicrobial peptide and solidified its position as the functional ortholog of hBD-3. nih.gov
Current Paradigms in Beta-defensin 14 Research
Current research on Beta-defensin 14 has expanded beyond its direct antimicrobial functions to explore its multifaceted roles in the immune system. A significant paradigm shift has been the recognition of β-defensins, including BD-14, as immunomodulatory molecules that bridge the innate and adaptive immune responses. frontiersin.orgnih.gov
Key areas of contemporary research include:
Chemoattraction: mBD-14 has been shown to act as a chemoattractant for various immune cells, including immature dendritic cells, memory T cells, and B cells, often through interaction with chemokine receptors like CCR6 and CCR2. frontiersin.orgnih.gov This function is crucial for recruiting immune cells to sites of infection or inflammation.
Immune Activation: Research indicates that BD-14 can participate in the regulation of host innate and adaptive immune responses. plos.org For instance, its human ortholog, hBD-3, can activate antigen-presenting cells through Toll-like receptors (TLRs). plos.org
Role in Disease: The involvement of BD-14 and its human counterpart in various disease processes is an active area of investigation. This includes its potential role in inflammatory conditions and even in tumor development, where it may enhance angiogenesis. frontiersin.orgnih.gov
The current understanding is that β-defensins like BD-14 are not just simple antibiotics but are sophisticated signaling molecules with a wide range of biological activities that are critical for maintaining homeostasis and orchestrating an effective immune response. nih.gov
Properties
bioactivity |
Antibacterial |
|---|---|
sequence |
FIPKSLRRFFCRVRGGRCAILNCLGKEEQIGRCSNRGQKCCRKKK |
Origin of Product |
United States |
Molecular Architecture and Gene Organization of Beta Defensin 14
Beta-defensin 14 Gene Structure and Exon-Intron Arrangement
The gene encoding Beta-defensin 14, DEFB114, exhibits a conserved genomic structure typical of most beta-defensin genes. researchgate.netnih.gov It is composed of two exons separated by a single intron of variable length. researchgate.netphysiology.orgplos.org The first exon encodes the 5' untranslated region and the signal peptide, which directs the protein for secretion. nih.govplos.orgpnas.org The second exon encodes the mature peptide, which contains the characteristic six-cysteine motif, and may be preceded by a short pro-peptide. nih.govplos.org This two-exon structure is a common feature among mammalian beta-defensin genes. nih.gov
Conserved Cysteine Motifs and Disulfide Bond Connectivity in Beta-defensin 14
A defining characteristic of beta-defensins, including BD-14, is the presence of a conserved six-cysteine motif. tcdb.orgnih.govresearchgate.net This motif is crucial for the peptide's three-dimensional structure and stability. The disulfide bond connectivity for beta-defensins follows a specific pattern: the first cysteine (Cys1) bonds with the fifth (Cys5), the second (Cys2) with the fourth (Cys4), and the third (Cys3) with the sixth (Cys6). researchgate.netresearchgate.netmdpi.comacs.org This Cys1-Cys5, Cys2-Cys4, Cys3-Cys6 arrangement is a hallmark of the beta-defensin family and distinguishes them from alpha- and theta-defensins. mdpi.comnih.gov While the canonical six-cysteine motif is highly conserved, its presence is not absolutely required for the antimicrobial activity of some beta-defensins. nih.gov However, the disulfide bridges are thought to be important for protecting the peptide from degradation in vivo. nih.gov
Secondary and Tertiary Structural Principles of Beta-defensin 14 (e.g., Beta-sheet scaffold, Alpha-helix)
Despite low sequence similarity among beta-defensin family members, they share a remarkably conserved three-dimensional structure. plos.orgfrontiersin.orgpdbj.org The core structure consists of a three-stranded anti-parallel beta-sheet scaffold. plos.orgfrontiersin.orgnih.gov This beta-sheet is stabilized by the three intramolecular disulfide bonds. plos.orgfrontiersin.org Additionally, a short alpha-helical segment is often present at the N-terminus of the mature peptide. nih.govmdpi.comasm.org This conserved fold, featuring a beta-sheet scaffold and an N-terminal alpha-helix, is believed to be crucial for the biological function of beta-defensins. asm.orgmdpi.com The mouse orthologue of human beta-defensin 3, Defb14, shares this conserved structure. nih.gov
Post-Translational Processing and Maturation of Beta-defensin 14
Beta-defensin 14 is initially synthesized as a preproprotein. prospecbio.com The maturation process involves the proteolytic cleavage of the N-terminal signal sequence and, in many cases, a pro-peptide. physiology.orgplos.orgprospecbio.com The removal of the signal peptide occurs during translocation into the endoplasmic reticulum. The subsequent cleavage of the pro-peptide, which is often anionic, releases the mature, cationic defensin (B1577277) peptide. plos.org The precise proteases involved in the cleavage of the pro-sequence for many beta-defensins are not yet fully characterized. physiology.org For some defensins, this processing is essential for their biological activity. physiology.org
Polymorphism and Allelic Variation within the Beta-defensin 14 Locus
The beta-defensin gene locus, including the region containing DEFB114, is known to be highly polymorphic. nih.govnih.gov This variation includes single nucleotide polymorphisms (SNPs) and, notably, copy number variation (CNV). nih.govnih.govplos.org SNPs are variations in a single DNA base and have been identified in various beta-defensin genes, potentially influencing individual susceptibility to diseases. dovepress.comnih.govuniville.br For instance, SNPs in the DEFB1 gene have been associated with certain inflammatory conditions. dovepress.comuniville.br
Copy number variation refers to differences in the number of copies of a particular gene or gene cluster among individuals. The beta-defensin gene cluster on chromosome 8p23.1, which contains several beta-defensin genes, exhibits significant CNV in the human population. nih.govplos.org The number of copies of this cluster can range from 2 to 12 in healthy individuals. plos.orgoup.com This variation in gene copy number can lead to differences in the expression levels of beta-defensins and has been linked to susceptibility to inflammatory diseases. nih.govplos.org
Beta-defensin 14 Gene Clustering and Syntenic Relationships
Beta-defensin genes are not randomly distributed throughout the genome but are organized in dense clusters on specific chromosomes. physiology.orggenecards.orgwikipedia.org In humans, there are over 40 beta-defensin genes located in five main loci on chromosomes 6, 8, and 20. oup.comgenecards.org The major cluster is found on chromosome 8p23.1. plos.orgoup.com The human DEFB114 gene is located on chromosome 6p12.3. oup.comgenecards.org
These gene clusters are largely syntenic across different mammalian species, meaning that the order and orientation of the genes are conserved. physiology.orgpnas.orgphysiology.orgresearchgate.net For example, syntenic clusters of beta-defensin genes have been identified in humans, mice, rats, dogs, and cattle. physiology.orgpnas.orgphysiology.org This conservation of gene arrangement suggests a common evolutionary origin and functional importance of these gene clusters. pnas.org The mouse orthologue of human DEFB114, Defb14, is located on mouse chromosome 8. researchgate.net
Biological Functions and Cellular Mechanisms of Beta Defensin 14
Role of Beta-defensin 14 in Antimicrobial Defense
Beta-defensin 14 is a potent antimicrobial peptide, exhibiting broad-spectrum activity against various microorganisms. nih.govnih.gov Its cationic nature allows it to interact with and disrupt the negatively charged membranes of microbes, a key mechanism in its antimicrobial action. prospecbio.comfrontiersin.orgmdpi.com
Spectrum of Microbial Targets (Bacteria, Fungi, Viruses)
Beta-defensin 14 demonstrates potent, nanomolar microbicidal activity against a variety of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi. nih.govnih.gov Its effectiveness extends to antibiotic-resistant strains, highlighting its potential as a therapeutic agent. nih.gov
Table 1: Antimicrobial Spectrum of Mouse Beta-defensin 14 (mBD-14)
| Microbial Target | Type | Activity |
|---|---|---|
| Staphylococcus aureus | Gram-positive Bacteria | Bactericidal nih.gov |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Gram-positive Bacteria | Bactericidal nih.gov |
| Enterococcus faecalis | Gram-positive Bacteria | Bactericidal nih.gov |
| Vancomycin-resistant Enterococcus faecalis (VRE) | Gram-positive Bacteria | Bactericidal nih.gov |
| Escherichia coli | Gram-negative Bacteria | Bactericidal nih.gov |
| Candida albicans | Fungus | Fungicidal nih.govnih.gov |
This table is based on data from in vitro studies and indicates the general susceptibility of various microorganisms to mouse Beta-defensin 14.
Investigated Mechanisms of Antimicrobial Action
The antimicrobial effects of beta-defensins, including BD-14, are primarily attributed to their ability to compromise the integrity of microbial cell membranes and interfere with essential cellular processes. frontiersin.orgmdpi.com
As cationic peptides, beta-defensins are electrostatically attracted to the negatively charged components of microbial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. prospecbio.commdpi.com This interaction leads to the permeabilization of the membrane, often through the formation of pores, which disrupts the cellular integrity and leads to cell death. mdpi.commdpi.commdpi.com The binding of beta-defensins to the microbial membrane can also involve the insertion of their hydrophobic regions into the lipid bilayer, further destabilizing the membrane structure. frontiersin.org
Some beta-defensins, such as the human ortholog of BD-14, hBD-3, have been shown to inhibit bacterial cell wall synthesis. mdpi.comnih.gov This is achieved by binding to lipid II, a crucial precursor molecule in the peptidoglycan synthesis pathway of bacteria. nih.gov This mechanism provides an alternative mode of action to direct membrane disruption and contributes to the broad-spectrum activity of these peptides.
Beta-defensin 14 has been shown to bind to and neutralize lipopolysaccharides (LPS), a major component of the outer membrane of Gram-negative bacteria and a potent trigger of inflammation. nih.govuniprot.org By binding to LPS, BD-14 can abolish the production of tumor necrosis factor (TNF), a key inflammatory cytokine, by macrophages that have been challenged with LPS. nih.govuniprot.org This activity not only contributes to the direct antimicrobial effect but also plays a role in modulating the host's inflammatory response to infection. nih.govfrontiersin.org
Immunomodulatory Roles of Beta-defensin 14
Beyond its direct antimicrobial functions, Beta-defensin 14 acts as a crucial link between the innate and adaptive immune systems through its immunomodulatory activities. nih.govplos.orgphysiology.org
Beta-defensins, including BD-14, can act as chemoattractants, recruiting various immune cells to the site of infection or inflammation. nih.govfrontiersin.org This chemotactic activity is mediated through interactions with chemokine receptors, such as CCR2 and CCR6. nih.gov Mouse BD-14 has been shown to recruit CCR6-expressing B cells. nih.gov This recruitment of immune cells is essential for initiating and shaping the subsequent adaptive immune response. jmb.or.kr
Furthermore, some beta-defensins can influence the maturation and activation of dendritic cells, which are key antigen-presenting cells that bridge innate and adaptive immunity. physiology.org For instance, human beta-defensin 3 can induce the expression of co-stimulatory molecules on monocytes and myeloid dendritic cells in a Toll-like receptor (TLR)-dependent manner. physiology.org Mouse BD-14 has also been shown to contribute to the innate and adaptive immune response by acting as a chemoattractant for a broad spectrum of leukocytes, including monocytes, macrophages, neutrophils, immature dendritic cells, and T cells. plos.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| Beta-defensin 14 |
| Defensin (B1577277) Beta 14 |
| DEFB14 |
| Mouse beta-defensin 14 |
| mBD-14 |
| Human beta-defensin 3 |
| hBD-3 |
| Lipopolysaccharides |
| LPS |
| Teichoic acids |
| Tumor necrosis factor |
| TNF |
| Lipid II |
| CCR2 |
Chemotactic Activity of Beta-defensin 14
A primary immunomodulatory role of Beta-defensin 14 is its ability to act as a chemoattractant, recruiting various immune cells to sites of inflammation or infection, thereby bridging the innate and adaptive immune responses. frontiersin.orgaai.org
Beta-defensin 14 exhibits potent chemotactic activity for a wide array of leukocytes. plos.orgaai.org It effectively chemoattracts immature dendritic cells and T-lymphocytes, which are critical for initiating the adaptive immune response. nih.govspandidos-publications.comkarger.com Specifically, it can attract memory CD4+ T cells. frontiersin.org The peptide also recruits key cells of the innate immune system, including monocytes, macrophages, and neutrophils. aai.orgspandidos-publications.comnih.govnih.gov Studies have demonstrated that mBD14 and its human ortholog, hBD-3, are chemotactic for monocytes and macrophages. frontiersin.orgkarger.com Furthermore, research has shown that mBD14 can recruit CCR6-expressing B220+ B cells into tumor tissues, highlighting a role in the tumor microenvironment. nih.govtandfonline.com
Table 1: Immune Cell Populations Recruited by Beta-defensin 14 and its Orthologs This table summarizes the various immune cells that are chemoattracted by Beta-defensin 14 (mBD14) and its human ortholog, hBD-3.
| Immune Cell Type | Key Findings | Citations |
|---|---|---|
| Immature Dendritic Cells | Recruited to initiate adaptive immunity. | aai.orgnih.govspandidos-publications.comkarger.com |
| T-lymphocytes | Chemoattracts naive T cells and CD4+ memory T cells. | frontiersin.orgnih.govspandidos-publications.com |
| Monocytes | Attracted via CCR2-dependent mechanisms. | frontiersin.orgaai.orgspandidos-publications.comnih.gov |
| Macrophages | Recruited to sites of inflammation; activity mediated through CCR2. | plos.orgfrontiersin.orgspandidos-publications.comkarger.com |
| Neutrophils | Attracted as part of the innate immune response. | aai.orgspandidos-publications.comnih.govnih.gov |
| B-lymphocytes | Recruits CCR6+ B cells into fibrosarcomas. | nih.govtandfonline.com |
The chemotactic functions of Beta-defensin 14 are mediated through its interaction with specific chemokine receptors on the surface of immune cells. tandfonline.com The two primary receptors identified for mBD14 and its orthologs are C-C chemokine receptor 6 (CCR6) and C-C chemokine receptor 2 (CCR2). aai.orgkarger.com
The interaction with CCR6 is crucial for the recruitment of adaptive immune cells like immature dendritic cells and T-lymphocytes. tcdb.orgnih.govkarger.com Research has pinpointed that the isoleucine/leucine residue at the N-terminal alpha-helix region of mBD14 is essential for this CCR6-mediated chemotaxis. nih.gov
While CCR6 is important, Beta-defensin 14 also utilizes CCR2 to attract a different subset of immune cells, particularly those of the myeloid lineage. aai.orgnih.govnih.gov CCR2 is the primary receptor responsible for the chemoattraction of monocytes and macrophages. frontiersin.orgaai.orgkarger.com This dual receptor usage allows Beta-defensin 14 to orchestrate a broad-spectrum immune response by recruiting a diverse population of leukocytes to sites of inflammation. aai.orgnih.gov
Table 2: Receptor-Mediated Chemoattraction by Beta-defensin 14 This table details the chemokine receptors that Beta-defensin 14 interacts with to induce chemotaxis.
| Receptor | Interacting Cell Types | Functional Outcome | Citations |
|---|---|---|---|
| CCR6 | Immature Dendritic Cells, T-lymphocytes, B-lymphocytes | Recruitment of adaptive immune cells. | tcdb.orgnih.govkarger.comtandfonline.com |
| CCR2 | Monocytes, Macrophages, Neutrophils | Recruitment of myeloid and phagocytic cells. | frontiersin.orgaai.orgkarger.comnih.govnih.gov |
Regulation of Innate Immune Responses by Beta-defensin 14
Beyond its role as a chemoattractant, Beta-defensin 14 actively modulates innate immune responses by activating key sentinel cells and influencing critical signaling pathways.
Beta-defensin 14 and its human ortholog, hBD-3, can directly activate professional antigen-presenting cells (APCs), such as monocytes and dendritic cells. aai.orgnih.gov This activation is mediated through Toll-like Receptors (TLRs), which are pattern recognition receptors crucial for detecting microbial products. nih.govfrontiersin.org Specifically, hBD-3 has been shown to activate APCs via TLR1 and TLR2 in a manner dependent on the adaptor protein MyD88. plos.orgaai.orgkarger.comnih.govcapes.gov.br This interaction leads to the maturation of APCs, characterized by the upregulation of co-stimulatory molecules like CD80 and CD86. frontiersin.orgnih.gov While some murine defensins utilize TLR4, the primary pathway identified for the hBD-3/mBD14 ortholog pair involves TLR1 and TLR2. aai.orgkarger.com Additionally, studies have shown that mBD14 can enhance the cellular response to ligands for other TLRs, such as TLR9, suggesting a broader role in amplifying TLR-mediated danger signals. d-nb.info
Beta-defensin 14 and its orthologs exert significant control over intracellular signaling pathways that regulate inflammation. mdpi.com Key pathways modulated include Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), and Tumor Necrosis Factor (TNF) signaling. mdpi.compreprints.org The activation of TLRs by defensins often leads to downstream activation of NF-κB, a pivotal transcription factor for pro-inflammatory gene expression. spandidos-publications.comnih.govnih.gov Studies on porcine β-defensin 114, another ortholog, confirm that it activates inflammatory responses in macrophages primarily through the TNF, MAPK, and NF-κB signaling pathways. mdpi.compreprints.org The p38 MAPK pathway, in particular, has been implicated in the induction of mBD14 expression in osteoblasts in response to bacterial products, linking this pathway directly to the peptide's own regulation and function. spandidos-publications.comspandidos-publications.com
Table 3: Signaling Pathways Modulated by Beta-defensin 14 and its Orthologs This table outlines the key intracellular signaling pathways influenced by Beta-defensin 14 and its orthologs.
| Signaling Pathway | Key Effects | Associated Molecules | Citations |
|---|---|---|---|
| NF-κB | Upregulation of pro-inflammatory genes and defensin expression. | MyD88, IκBα, p50, p65 | spandidos-publications.comnih.govmdpi.compreprints.orgspandidos-publications.com |
| MAPK | Activation of inflammatory responses; induction of defensin expression. | p38, ERK | spandidos-publications.commdpi.compreprints.orgspandidos-publications.com |
| TNF | Activation of inflammatory responses. | TNF-α | tcdb.orgmdpi.compreprints.org |
As a consequence of activating immune cells and modulating signaling pathways, Beta-defensin 14 influences the production of a wide range of cytokines and chemokines. Studies on its human ortholog, hBD-3, have shown that it can stimulate keratinocytes to produce pro-inflammatory cytokines and chemokines including Interleukin-6 (IL-6), Interferon-gamma-inducible protein 10 (IP-10, also known as CXCL10), CCL2 (also known as MCP-1), CCL20 (also known as MIP-3α), and RANTES (also known as CCL5). frontiersin.orgnih.gov Interestingly, the anti-inflammatory cytokine IL-10 is also induced, suggesting a complex regulatory role. frontiersin.orgnih.gov The porcine ortholog pBD114 has also been shown to significantly increase concentrations of TNF-α and IL-10. mdpi.com Furthermore, mBD14-overexpressing tumor cells show increased expression of the proangiogenic chemokine MIP-2 (CXCL2). nih.gov While interferon-gamma (IFN-γ) is known to induce the expression of mBD14, the peptide itself can also influence T-cell effector functions, leading to increased production of IL-2 and IL-10. tcdb.orgnih.govmdpi.com
Table 4: Cytokine and Chemokine Production Influenced by Beta-defensin 14 Orthologs This table details the effect of Beta-defensin 14 orthologs on the production of various cytokines and chemokines.
| Cytokine/Chemokine | Effect | Cellular Source (in studies) | Citations |
|---|---|---|---|
| IL-6 | Upregulation | Keratinocytes | frontiersin.orgnih.gov |
| IL-10 | Upregulation | Keratinocytes, Macrophages, T-cells | frontiersin.orgmdpi.comnih.govmdpi.com |
| IP-10 (CXCL10) | Upregulation | Keratinocytes | frontiersin.orgnih.gov |
| CCL2 (MCP-1) | Upregulation | Keratinocytes | frontiersin.orgnih.gov |
| CCL20 (MIP-3α) | Upregulation | Keratinocytes | frontiersin.orgnih.gov |
| RANTES (CCL5) | Upregulation | Keratinocytes | frontiersin.orgnih.gov |
| TNF-α | Upregulation | Macrophages | mdpi.com |
| IFN-γ | Induces mBD14 expression | - | tcdb.orgnih.gov |
| CXCL2 (MIP-2) | Upregulation | Tumor tissue | nih.gov |
Compound Name Reference Table
Table 5: List of Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Beta-defensin 14 | mBD14, Defb14 |
| Human beta-defensin 3 | hBD-3 |
| Porcine beta-defensin 114 | pBD114 |
| C-C chemokine receptor 2 | CCR2 |
| C-C chemokine receptor 6 | CCR6 |
| Toll-like Receptor 1 | TLR1 |
| Toll-like Receptor 2 | TLR2 |
| Toll-like Receptor 4 | TLR4 |
| Toll-like Receptor 9 | TLR9 |
| Nuclear Factor-kappa B | NF-κB |
| Mitogen-Activated Protein Kinase | MAPK |
| Tumor Necrosis Factor | TNF |
| Interleukin-2 | IL-2 |
| Interleukin-6 | IL-6 |
| Interleukin-10 | IL-10 |
| Interleukin-12 | IL-12 |
| Interferon-gamma | IFN-γ |
| Interferon-gamma-inducible protein 10 | IP-10, CXCL10 |
| Chemokine (C-C motif) ligand 2 | CCL2, MCP-1 |
| Chemokine (C-C motif) ligand 5 | RANTES, CCL5 |
| Chemokine (C-C motif) ligand 20 | CCL20, MIP-3α |
| Chemokine (C-X-C motif) ligand 2 | CXCL2, MIP-2 |
| Myeloid differentiation primary response 88 | MyD88 |
| Transforming growth factor alpha | TGF-α |
Bridging Innate and Adaptive Immunity via Beta-defensin 14
Beta-defensin 14 (BD-14), like other members of the defensin family, plays a crucial role in bridging the innate and adaptive immune systems. oup.comnih.gov Initially recognized for their direct antimicrobial properties, it is now understood that defensins, including BD-14, possess immunomodulatory functions that are critical for orchestrating a comprehensive immune response. oup.comnih.gov
One of the key mechanisms by which BD-14 links these two arms of the immune system is through its ability to act as a chemoattractant for various immune cells. nih.govnih.gov Mouse BD-14 (mBD-14), an ortholog of human β-defensin 3 (hBD-3), has been shown to recruit CCR6-expressing cells. nih.gov This is significant because CCR6 is expressed on immature dendritic cells (DCs) and memory T cells, both of which are pivotal in the initiation and execution of adaptive immunity. nih.govfrontiersin.org By attracting these cells to sites of infection or inflammation, BD-14 facilitates antigen presentation and the subsequent activation of T-cell mediated immune responses. nih.gov
Furthermore, studies have demonstrated that mBD-14 can induce the maturation of dendritic cells. nih.gov This process involves an increase in the expression of maturation markers such as CD40 and MHC-II, a decreased endocytic capacity, and an enhanced ability to stimulate T-cell proliferation. nih.gov This maturation is at least partially dependent on Toll-like receptor 4 (TLR-4). nih.gov The activation of antigen-presenting cells (APCs) like dendritic cells is a critical step in the transition from a nonspecific innate response to a highly specific adaptive response. plos.org
The interaction of β-defensins with other Toll-like receptors, such as TLR1 and TLR2, further solidifies their role in activating APCs and promoting adaptive immunity. plos.orgkarger.com This activation leads to the production of pro-inflammatory cytokines and the upregulation of co-stimulatory molecules, which are essential for an effective adaptive immune response. karger.comfrontiersin.org
Beta-defensin 14 as an Alarmin in Tissue Damage and Homeostasis
The concept of "alarmins" refers to endogenous molecules that are released upon tissue or cell damage and signal danger to the immune system. nih.gov Beta-defensins, including BD-14, fit this description as they are released in response to inflammatory signals and infection, thereby alerting the body to a threat. nih.govresearchgate.net Their function extends beyond simply responding to danger; they are also instrumental in controlling inflammation and facilitating a return to homeostasis. nih.govnih.gov
In the context of tissue damage, β-defensins act as key mediators in the resolution of damage pathways, particularly in wound healing. frontiersin.org The expression of β-defensins is often upregulated at sites of injury, where they contribute to both antimicrobial defense and the subsequent repair processes. frontiersin.org However, the role of BD-14 in wound healing appears to be complex. While some studies suggest that its ortholog, hBD-3, can accelerate wound healing, other research indicates that exogenously administered mBD-14 can delay the closure of keratinocyte scratch wounds in vitro. nih.govresearchgate.net Furthermore, mice lacking the gene for BD-14 (Defb14-/-) exhibit a global delay in in-vivo healing. nih.gov This suggests a nuanced role for BD-14 in maintaining tissue homeostasis during the repair process.
The function of BD-14 as an alarmin is also evident in its ability to modulate inflammatory responses. For instance, hBD-3 has been shown to enter TLR4-stimulated macrophages and dampen the expression of pro-inflammatory genes, suggesting a role in preventing excessive inflammation. nih.govfrontiersin.org This dual capacity to both signal danger and regulate the subsequent inflammatory response is a hallmark of an effective alarmin, contributing to the delicate balance required for tissue homeostasis. aai.org
Ancillary Biological Functions of Beta-defensin 14
Beyond its well-established roles in immunity, Beta-defensin 14 is involved in a variety of other physiological processes.
Contributions to Reproductive Processes
Beta-defensins are prominently expressed in the male reproductive tract, particularly in the epididymis, where they are believed to play a significant role in sperm maturation and function. nih.govoup.com Human beta-defensin 114 (DEFB114), a human ortholog of mBD-14, is notably expressed in the caput and corpus of the human epididymis. oup.com
Functionally, DEFB114 has been shown to possess antimicrobial activity and the ability to protect sperm motility from the negative effects of lipopolysaccharide (LPS). oup.com This protective role is crucial for maintaining sperm viability and function, especially in the context of potential genital tract infections. oup.com The expression of defensins in the male reproductive tract is influenced by factors such as androgen levels, age, and microbial invasion. nih.gov The involvement of β-defensins in both protecting against infection and supporting fertility highlights their multifaceted nature in reproductive health. nih.gov
Involvement in Wound Healing and Tissue Regeneration
The role of Beta-defensin 14 and its orthologs in wound healing and tissue regeneration is complex and appears to be context-dependent. nih.govresearchgate.net While some β-defensins are known to promote wound healing by stimulating the migration and proliferation of keratinocytes and fibroblasts, the specific actions of BD-14 are still being elucidated. frontiersin.orgfrontiersin.org
Research on mBD-14, the mouse ortholog of human BD-3, has yielded seemingly contradictory results. One study found that exogenously administered mBD-14 delayed the closure of primary keratinocyte scratch wounds in vitro, and mice lacking the Defb14 gene showed delayed healing in vivo. nih.gov Conversely, another study reported that mBD-14 accelerated wound healing in mice with a potency similar to hBD-3. researchgate.net
Broader Developmental Contexts of Beta-defensin 14 Activity
The expression patterns of some β-defensin genes suggest their involvement in developmental processes beyond immunity and reproduction. karger.com For example, murine Defb50 has been detected in the developing embryonic brain and spinal cord. karger.com While direct evidence for a developmental role of BD-14 is still emerging, its expression in various tissues suggests potential functions during development. nih.gov
The ability of β-defensins to influence cell proliferation and differentiation, as seen in wound healing and immune cell maturation, points to a potential role in developmental signaling pathways. oup.commdpi.com Furthermore, the evolution of defensin genes has led to the acquisition of novel functions in different species, a process known as neofunctionalization. frontiersin.orgfrontiersin.org This evolutionary plasticity suggests that β-defensins like BD-14 could have as-yet-undiscovered roles in various developmental contexts.
Table of Research Findings on Beta-defensin 14
| Area of Research | Key Finding | Model System | Reference |
|---|---|---|---|
| Immunity | mBD-14 recruits CCR6+ B cells into fibrosarcomas, enhancing angiogenesis and tumor development. | Mouse (Fibrosarcoma) | nih.gov |
| Immunity | mBD-14 promotes the maturation of dendritic cells, partly via TLR-4. | Mouse (Bone Marrow DCs) | nih.gov |
| Wound Healing | Exogenous mBD-14 delays keratinocyte scratch wound closure in vitro; Defb14-/- mice show delayed healing in vivo. | Mouse (Primary Keratinocytes, In vivo model) | nih.gov |
| Wound Healing | mBD-14 accelerates wound healing in mice, similar to its human ortholog, hBD-3. | Mouse | researchgate.net |
| Reproduction | Human DEFB114 (ortholog) protects sperm motility against LPS. | Human (In vitro) | oup.com |
Table of Compound Names
| Compound Name |
|---|
| Beta-defensin 1 |
| Beta-defensin 2 |
| Beta-defensin 3 |
| Beta-defensin 4 |
| Beta-defensin 14 |
| Beta-defensin 15 |
| Beta-defensin 50 |
| Beta-defensin 114 |
| Beta-defensin 126 |
| CD40 |
| CD80 |
| CD86 |
| CCL2 |
| CCR2 |
| CCR6 |
| CXCL2 |
| CTLA4 |
| DEFB1 |
| DEFB103 |
| DEFB114 |
| DEFB14 |
| FoxP3 |
| IL-4 |
| IL-6 |
| IL-8 |
| IL-10 |
| IL-12p70 |
| IL-23 |
| IFNβ |
| Lipopolysaccharide (LPS) |
| LTβR |
| MHC-II |
| Muramyl dipeptide |
| NOD2 |
| p38 MAPK |
| TGFβ |
| TLR1 |
| TLR2 |
| TLR4 |
| TNFα |
Regulation of Beta Defensin 14 Expression
Transcriptional Control of Beta-defensin 14 Gene Expression
The synthesis of DEFB14 is primarily governed at the level of gene transcription, a process orchestrated by the interplay of specific DNA sequences within the gene's promoter region and the binding of key transcription factors.
Promoter Region Analysis and Regulatory Elements
Analysis of the promoter region of the mouse Beta-defensin 14 (mBD-14) gene has revealed the presence of putative binding sites for several critical transcription factors. nih.gov These regulatory elements are specific DNA sequences that act as docking sites for proteins that can either enhance or suppress the transcription of the gene. The identification of these sites provides a molecular basis for understanding how various signaling pathways converge to control DEFB14 expression. While detailed mapping of the human DEFB14 promoter is less characterized in the available literature, the conservation of function and induction patterns with its human ortholog, human Beta-defensin 3 (hBD-3), suggests a similar array of regulatory elements. nih.govresearchgate.net
Key Transcription Factors Governing Beta-defensin 14 Expression (e.g., NF-κB, STAT-1, AP-1)
Several key transcription factors are implicated in the regulation of DEFB14 expression, drawing parallels with the well-studied regulation of its human ortholog, hBD-3. nih.gov These include:
Nuclear Factor-kappa B (NF-κB): A central regulator of the inflammatory response, NF-κB is activated by a wide range of stimuli, including microbial products and pro-inflammatory cytokines. spandidos-publications.comnih.govmdpi.com Analysis of the mBD-14 promoter has identified putative NF-κB binding sites, suggesting its direct role in DEFB14 gene induction. nih.govresearchgate.net The activation of the NF-κB pathway has been shown to be essential for the release of mBD-14 from osteoblasts in response to Staphylococcus aureus supernatant. spandidos-publications.com
Signal Transducer and Activator of Transcription 1 (STAT-1): STAT-1 is a key component of the interferon signaling pathway. Its involvement is suggested by the induction of mBD-14 by interferon-gamma (IFN-γ). nih.govresearchgate.net The promoter region of mBD-14 contains putative binding sites for STAT-1, further supporting its role in the transcriptional activation of the gene. nih.gov
Activator Protein-1 (AP-1): AP-1 is a transcription factor that responds to a variety of cellular signals, including stress and growth factors. Putative binding sites for AP-1 have been identified in the promoter region of the mBD-14 gene, indicating its potential involvement in regulating DEFB14 expression. nih.govresearchgate.net The activation of AP-1 is often linked to the MAPK signaling pathways. nih.gov
Table 1: Key Transcription Factors in Beta-defensin 14 Expression
| Transcription Factor | Implicated Role in DEFB14 Regulation | Supporting Evidence |
|---|---|---|
| NF-κB | Direct transcriptional activation | Putative binding sites in the mBD-14 promoter. nih.govresearchgate.net Essential for S. aureus-induced mBD-14 release in osteoblasts. spandidos-publications.com |
| STAT-1 | Mediation of IFN-γ induced expression | Putative binding sites in the mBD-14 promoter. nih.gov Induced by IFN-γ. nih.govresearchgate.net |
| AP-1 | Potential role in transcriptional control | Putative binding sites in the mBD-14 promoter. nih.govresearchgate.net |
Inducible Expression of Beta-defensin 14 in Response to Stimuli
The expression of DEFB14 is not static but is dynamically induced by a range of stimuli, highlighting its role as an inducible component of the innate immune system.
Microbial Component-Mediated Induction (e.g., Lipopolysaccharide, Bacterial Exoproducts)
Direct exposure to microbial components can trigger the expression of DEFB14.
Lipopolysaccharide (LPS): A major component of the outer membrane of Gram-negative bacteria, LPS is a potent inducer of various inflammatory responses. mdpi.com While direct LPS induction of DEFB14 is not explicitly detailed in the provided search results, the involvement of the NF-κB pathway, a key mediator of LPS signaling, suggests a potential role. spandidos-publications.commdpi.com In studies of other beta-defensins, LPS is a well-established inducer. mdpi.com
Bacterial Exoproducts: Secreted products from bacteria can also stimulate DEFB14 expression. For instance, supernatant from methicillin-resistant Staphylococcus aureus (S. aureus) has been shown to significantly promote the release of mBD-14 from mouse osteoblasts. spandidos-publications.com This indicates that the host can recognize and respond to the presence of bacteria not just through direct contact but also through their secreted molecules.
Cytokine-Mediated Induction (e.g., Interferon-gamma, Transforming Growth Factor-alpha)
Host-derived cytokines, signaling molecules of the immune system, play a crucial role in amplifying the expression of DEFB14.
Interferon-gamma (IFN-γ): This cytokine, a hallmark of the Th1 immune response, is a known inducer of mBD-14 expression in primary mouse keratinocytes. nih.govresearchgate.net This induction is consistent with the presence of STAT-1 binding sites in the mBD-14 promoter. nih.gov
Transforming Growth Factor-alpha (TGF-α): TGF-α has also been identified as a stimulus for the induction of mBD-14 gene expression in primary mouse keratinocytes. nih.govresearchgate.net
Table 2: Inducers of Beta-defensin 14 Expression
| Inducer | Cell Type | Effect on DEFB14 Expression |
|---|---|---|
| S. aureus supernatant | Mouse osteoblasts | Increased mBD-14 release. spandidos-publications.com |
| Interferon-gamma (IFN-γ) | Primary mouse keratinocytes | Increased mBD-14 mRNA expression. nih.govresearchgate.net |
| Transforming Growth Factor-alpha (TGF-α) | Primary mouse keratinocytes | Increased mBD-14 mRNA expression. nih.govresearchgate.net |
Cellular Signaling Pathways in Beta-defensin 14 Induction (e.g., p38 MAPK, ERK)
The induction of DEFB14 by various stimuli is mediated by complex intracellular signaling cascades.
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is a key signaling cascade involved in cellular responses to stress and inflammation. Studies have shown that the release of mBD-14 from osteoblasts in response to S. aureus supernatant is mediated, at least in part, through the activation of the p38 MAPK pathway. spandidos-publications.com Inhibition of p38 MAPK significantly attenuated the release of mBD-14. spandidos-publications.com
Extracellular signal-regulated kinase (ERK): The ERK pathway is another major MAPK signaling cascade. In the context of S. aureus supernatant-stimulated osteoblasts, the ERK pathway was not found to be significantly involved in the induction of mBD-14. spandidos-publications.com However, in macrophages, pretreatment with recombinant mBD-14 has been shown to increase ERK phosphorylation, suggesting a more complex and cell-type-specific role for this pathway in the broader context of DEFB14's immunomodulatory functions. plos.orgplos.org
Table 3: Signaling Pathways in Beta-defensin 14 Induction
| Signaling Pathway | Stimulus | Cell Type | Role in DEFB14 Induction |
|---|---|---|---|
| p38 MAPK | S. aureus supernatant | Mouse osteoblasts | Mediates the induction of mBD-14 release. spandidos-publications.com |
| NF-κB | S. aureus supernatant | Mouse osteoblasts | Mediates the induction of mBD-14 release. spandidos-publications.com |
| ERK | S. aureus supernatant | Mouse osteoblasts | Not significantly involved. spandidos-publications.com |
Constitutive Expression Patterns of Beta-defensin 14
Beta-defensin 14, and its orthologs in other species, exhibits a pattern of constitutive expression in various tissues, indicating its role in the first line of innate immune defense. This baseline expression occurs in the absence of overt infection or inflammatory stimuli.
Research in murine models, which utilize the ortholog mouse beta-defensin 14 (mBD-14), has been instrumental in mapping its expression profile. Reverse transcription-PCR analyses have detected mBD-14 mRNA in a range of tissues, including the tongue, thymus, tonsil, and kidney. nih.gov Furthermore, mBD-14 is expressed in the skin, specifically within primary keratinocytes, suggesting its participation in cutaneous defense. nih.gov Studies have also identified the presence of mBD-14 mRNA in the bladder and ureter of mice under normal conditions, pointing to a role in the urinary tract's mucosal immunity. plos.org
Intriguingly, the constitutive expression of Beta-defensin 14 in the skin is not static but follows a daily rhythm. In mice, the gene Defb14 shows the highest levels of mRNA during the sleep phase, and this oscillation is maintained even in constant darkness, indicating that its expression is regulated by the endogenous circadian clock. nih.gov This rhythmic production may serve to bolster skin defenses during periods of rest and recovery. nih.gov
The following table summarizes the documented sites of the constitutive expression of Beta-defensin 14 orthologs based on mRNA detection in animal models.
| Tissue/Cell Type | Species (Ortholog) | Reference |
|---|---|---|
| Tongue | Mouse (mBD-14) | nih.gov |
| Thymus | Mouse (mBD-14) | nih.gov |
| Tonsil | Mouse (mBD-14) | nih.gov |
| Kidney | Mouse (mBD-14) | nih.gov |
| Skin (Keratinocytes) | Mouse (mBD-14) | nih.govnih.gov |
| Bladder | Mouse (mBD-14) | plos.org |
| Ureter | Mouse (mBD-14) | plos.org |
Influence of Gene Copy Number Variation on Beta-defensin 14 Expression Levels
The expression of beta-defensin genes is significantly influenced by structural genomic variations, particularly copy number variation (CNV). frontiersin.org CNV refers to differences in the number of copies of a specific gene between individuals. For Beta-defensin 14, understanding this influence requires examining its orthologs, as much of the detailed research has been conducted on them, such as human beta-defensin 3 (hBD-3, encoded by the DEFB103 gene), which is the functional ortholog of mouse beta-defensin 14 (mBD-14). nih.govresearchgate.net
Across different species, a direct correlation has been established between the gene copy number of beta-defensins and their expression levels. mdpi.com This suggests that individuals with more copies of a particular defensin (B1577277) gene can produce higher levels of the corresponding peptide, potentially enhancing their immune response. frontiersin.org
Key research findings on the impact of CNV on the expression of Beta-defensin 14 and its orthologs include:
Pigs: A study on pig beta-defensins (pBD) revealed notable CNVs for several genes, including pBD114. A strong positive correlation (with a correlation coefficient greater than 0.9) was observed between the genomic copy number of pBD114 and its mRNA expression level in the kidney. mdpi.com
Cattle: Extensive CNV has been documented in bovine beta-defensin genes, especially DEFB103. nih.govnih.gov Analysis of 94 matched samples showed that the expression levels of DEFB103 in the epididymis were correlated with their genomic copy numbers. nih.govresearchgate.net This variation is thought to have functional consequences for fertility and disease resistance. nih.govnih.gov
Humans: The human DEFB103 gene is part of a complex and hyper-variable region on chromosome 8 that exhibits extensive CNV in the population. frontiersin.org While inflammatory stimuli can be a dominant factor in regulating expression, the underlying gene copy number is known to affect the level of gene expression. frontiersin.orgfrontiersin.org For instance, higher copy numbers of the beta-defensin gene cluster containing DEFB103 have been associated with an increased risk for the inflammatory skin disease psoriasis, which implies a link between copy number, expression levels, and immune-mediated pathology. frontiersin.org
The following table summarizes research findings on the relationship between gene copy number and expression for Beta-defensin 14 and its orthologs in various species.
| Species | Gene Investigated | Key Finding | Reference |
|---|---|---|---|
| Pig | pBD114 | Strong positive correlation (r > 0.9) between gene copy number and expression in the kidney. | mdpi.com |
| Cattle | DEFB103 | Expression levels in the epididymis are correlated with genomic copy number. | nih.govnih.gov |
| Human | DEFB103 | Part of a gene cluster with extensive CNV that can modulate expression levels and is associated with inflammatory disease risk. | frontiersin.orgfrontiersin.org |
Localization and Tissue Distribution of Beta Defensin 14
Expression Profiles in Epithelial Tissues
Epithelial tissues, which form the barrier between the body and the external environment, are primary sites of beta-defensin expression.
Skin: In mice, mBD-14 mRNA is expressed in the skin and specifically in primary keratinocytes. asm.orgnih.gov This expression suggests a significant role for mBD-14 in cutaneous defense. asm.orgnih.gov Studies have shown that both mBD-14 and its human ortholog, hBD-3, are key to the innate immunity of the skin. asm.org For instance, hBD-3 was first identified in skin lesions from psoriasis patients. asm.org
Respiratory Tract: Beta-defensins are generally expressed by epithelial cells in the respiratory tract. asm.org The human ortholog, hBD-3, is known to be inducibly expressed in respiratory epithelia. asm.org In human airway epithelial cells, bacterial challenges can induce the expression of mBD-4 and mBD-14. mdpi.com
Gastrointestinal Tract: The gastrointestinal tract relies on a variety of antimicrobial peptides for defense. While α-defensins are highly abundant, β-defensins are also expressed by epithelial cells. asm.org Research indicates that gut microbiota can stimulate innate lymphoid cells to induce the expression of mBD-14 in pancreatic endocrine cells. nih.gov In goats, a homolog, GBD-2, shows predominant expression throughout the stomach and intestines. nih.gov Porcine BD-114 is also found in the intestines. preprints.orgbibliotekanauki.pl
Urogenital Tract: Studies in mice have identified the expression of Defb14 mRNA, the gene for mBD-14, in the bladder and ureter. aai.org Following infection with uropathogenic E. coli (UPEC), mBD-14 protein becomes detectable in the urothelium of the bladder. plos.org
Ocular Surface: On the ocular surface, the human ortholog hBD-3 is consistently found in the corneal and conjunctival epithelium, where it contributes to baseline antimicrobial defense. frontiersin.org Mouse BD-14 is recognized as the ortholog of hBD-3, which possesses chemotactic properties that can attract immune cells to the eye. frontiersin.org
| Tissue | Species | Finding | Reference |
| Skin | Mouse | mRNA for mBD-14 is expressed in skin and primary keratinocytes. | asm.org, nih.gov |
| Human | hBD-3 (human ortholog) originally isolated from psoriatic skin lesions. | asm.org | |
| Respiratory Tract | Human | hBD-3 (human ortholog) is inducibly expressed in respiratory epithelia. | asm.org |
| Mouse | Bacterial challenge induces mBD-14 expression in airway epithelial cells. | mdpi.com | |
| Gastrointestinal Tract | Mouse | Gut microbiota-stimulated ILCs induce mBD-14 expression in pancreatic endocrine cells. | nih.gov |
| Porcine | pBD-114 is expressed in the intestines. | preprints.org, bibliotekanauki.pl | |
| Urogenital Tract | Mouse | Defb14 mRNA is expressed in the bladder and ureter. | aai.org |
| Mouse | mBD-14 protein is detected in bladder urothelium after UPEC infection. | plos.org | |
| Ocular Surface | Human | hBD-3 (human ortholog) is present in corneal and conjunctival epithelium. | frontiersin.org |
| Mouse | mBD-14 is the ortholog of hBD-3, which has chemotactic properties. | frontiersin.org |
Presence and Production of Beta-defensin 14 in Immune Cell Populations
Beta-defensin 14 is not only produced by epithelial cells but is also associated with various immune cells, highlighting its role in modulating immune responses.
Macrophages: Mouse beta-defensin 14 can activate primary macrophages. nih.gov Pre-stimulation with mBD-14 enhances the expression of pro-inflammatory cytokines and chemokines in these cells when they are subsequently exposed to Toll-like receptor (TLR) ligands. nih.gov The human ortholog, hBD-3, is also known to induce macrophage chemoattraction. asm.orgasm.org
Langerhans Cells: Both human β-defensin-3 and its mouse ortholog, mBD-14, have been shown to activate epidermal Langerhans cells, which are specialized dendritic cells in the skin. researchgate.netnih.govresearchgate.net This activation can lead to the secretion of IL-23 and exacerbate psoriasis-like skin inflammation in mice. researchgate.net
Neutrophils: Keratinocyte-derived defensins, including mBD-14 and its human homolog hBD-3, can activate neutrophil-specific receptors. nih.gov This interaction triggers neutrophils to release components of their primary granules, such as elastase and myeloperoxidase, contributing to the antibacterial response. nih.gov
Innate Lymphoid Cells (ILCs): In the pancreas, gut microbiota-conditioned ILCs are responsible for inducing the expression of mBD-14 in endocrine cells. nih.govmdpi.com This crosstalk is crucial for preventing autoimmune diabetes in non-obese diabetic mice. nih.gov
Other Immune Cells: Mouse BD-14 has been shown to induce regulatory T cells (Tregs). frontiersin.org It can also attract CCR6-expressing B220+ lymphocytes into tumors. nih.govaai.org
| Immune Cell | Species | Finding | Reference |
| Macrophages | Mouse | mBD-14 activates primary macrophages and enhances pro-inflammatory responses. | nih.gov |
| Human | hBD-3 (human ortholog) induces macrophage chemoattraction. | asm.org, asm.org | |
| Langerhans Cells | Mouse/Human | mBD-14 and hBD-3 activate Langerhans cells, stimulating IL-23 secretion. | researchgate.net, nih.gov, researchgate.net |
| Neutrophils | Mouse/Human | mBD-14 and hBD-3 trigger neutrophil degranulation through specific receptors. | nih.gov |
| Innate Lymphoid Cells | Mouse | Gut microbiota-conditioned ILCs induce pancreatic mBD-14 expression. | nih.gov, mdpi.com |
| T-Cells / B-Cells | Mouse | mBD-14 can induce regulatory T cells (Tregs) and attract B-cells. | frontiersin.org, nih.gov |
Beta-defensin 14 Expression in Specific Organ Systems
The expression of BD-14 extends to several internal organs, indicating its diverse protective functions throughout the body.
Bone: In a mouse model of osteomyelitis (bone infection), there was an increased presence of mBD-14 in bone marrow cells, endosteal osteoblasts, and osteocytes. plos.orgresearchgate.net This suggests a potential antibacterial role for mBD-14 within the bone. plos.org
Liver: The porcine ortholog, pBD-114, is expressed in the liver. preprints.orgbibliotekanauki.pl
Spleen: The porcine ortholog, pBD-114, is also found in the spleen. preprints.org
Lungs: Research in goats has shown that the GBD-1 defensin (B1577277) is predominantly expressed in the lungs, trachea, and bronchi. nih.gov In pigs, the BD-114 ortholog is also expressed in the lungs. preprints.orgbibliotekanauki.pl
Other Tissues: RT-PCR analysis in mice has detected mBD-14 gene expression in the tongue, thymus, tonsil, and kidney. nih.gov
| Organ System | Species | Finding | Reference |
| Bone | Mouse | Increased mBD-14 expression in bone marrow cells and osteoblasts during osteomyelitis. | plos.org, researchgate.net |
| Liver | Porcine | pBD-114 (porcine ortholog) is expressed in the liver. | preprints.org, bibliotekanauki.pl |
| Spleen | Porcine | pBD-114 (porcine ortholog) is expressed in the spleen. | preprints.org |
| Lungs | Goat | GBD-1 (goat ortholog) is predominantly expressed in the lungs, trachea, and bronchi. | nih.gov |
| Porcine | pBD-114 (porcine ortholog) is expressed in the lungs. | preprints.org, bibliotekanauki.pl | |
| Other | Mouse | mBD-14 mRNA is found in the tongue, thymus, tonsil, and kidney. | nih.gov |
Dynamic Changes in Beta-defensin 14 Localization under Inflammatory or Infectious Conditions
The expression of Beta-defensin 14 is not static; it is dynamically regulated in response to inflammatory signals and infectious agents, allowing for a rapid mobilization of innate defenses.
Induction by Cytokines: In mouse primary keratinocytes, the expression of the mBD-14 gene is induced by treatment with gamma interferon (IFN-γ) or transforming growth factor alpha (TGF-α). asm.org These cytokines are known to be involved in inflammatory and immune responses.
Upregulation During Bacterial Infection: During urinary tract infections in mice caused by uropathogenic E. coli, mBD-14 protein expression is upregulated in the bladder urothelium. plos.org In a mouse model of osteomyelitis caused by S. aureus, mBD-14 expression is also increased in bone tissue. plos.orgresearchgate.net In the airways, infection with certain bacteria can induce higher levels of β-defensin-14. mdpi.com
Upregulation During Fungal Infection: Following oral infection with Candida albicans in mice, the expression of mBD-14, along with other antimicrobial peptides, is upregulated in buccal mucosal tissues. aai.org
Role in Inflammatory Skin Conditions: Both hBD-3 and mBD-14 can activate Langerhans cells and exacerbate psoriasis-like skin inflammation in mouse models, indicating that their upregulation is a feature of this inflammatory disease. researchgate.netnih.govresearchgate.net
Response to Wounding: At skin wound sites, the expression of hBD-3 (the human ortholog) is upregulated by keratinocytes. frontiersin.org Similarly, mBD-14 staining increases in wound areas following injury in mice. frontiersin.org
| Condition | Tissue/Cell | Species | Finding | Reference |
| Cytokine Stimulation | Keratinocytes | Mouse | Gene expression of mBD-14 is induced by IFN-γ and TGF-α. | asm.org |
| Bacterial Infection | Bladder Urothelium | Mouse | Upregulated protein expression following UPEC infection. | plos.org |
| Bacterial Infection | Bone | Mouse | Increased expression during S. aureus osteomyelitis. | plos.org, researchgate.net |
| Fungal Infection | Buccal Mucosa | Mouse | Upregulated expression following Candida albicans infection. | aai.org |
| Inflammatory Disease | Skin (Psoriasis model) | Mouse | mBD-14 exacerbates psoriasis-like inflammation. | researchgate.net, nih.gov, researchgate.net |
| Wound Healing | Skin | Mouse/Human | mBD-14 and hBD-3 are upregulated at wound sites. | frontiersin.org |
Genetic and Evolutionary Trajectories of Beta Defensin 14
Orthologous Relationships of Beta-defensin 14 Across Species (e.g., Mouse Beta-defensin 14 as Ortholog of Human Beta-defensin 3)
Beta-defensin 14 (BD-14) in mice is recognized as the ortholog of human Beta-defensin 3 (hBD-3). This relationship is established based on structural and functional similarities. nih.govplos.org A BLAST search of the mouse protein database using the amino acid sequence of hBD-3 revealed the highest identity (69%) with mouse BD-14 (mBD-14). psu.eduasm.org Further analysis has shown that both hBD-3 and mBD-14 exhibit broad-spectrum antimicrobial activity at nanomolar concentrations and can induce chemotaxis through interaction with the chemokine receptor CCR2. nih.govnih.govnih.gov This functional conservation, coupled with the significant sequence identity, strongly supports the orthologous relationship between mBD-14 and hBD-3. plos.orgpsu.edunih.gov
The orthologs of human Beta-defensin 3, including mouse Beta-defensin 14, are presented in the table below.
| Species | Ortholog of Human Beta-defensin 3 |
| Mouse (Mus musculus) | Beta-defensin 14 (Defb14) nih.govjax.org |
| Rhesus macaque | Beta-defensin 3 |
| Rat (Rattus norvegicus) | Beta-defensin 14 |
| Dog (Canis lupus familiaris) | Beta-defensin 103 |
| Cow (Bos taurus) | Beta-defensin 103 (DEFB103) royalsocietypublishing.org |
This table is generated based on available research data and may not be exhaustive.
Comparative Genomics of Beta-defensin 14 and Related Gene Clusters
Beta-defensin genes are typically found in clusters within the genome, and the organization of these clusters shows both conservation and divergence across species. physiology.org In humans, β-defensin genes are located in several clusters, with a significant one on chromosome 8p23.1. frontiersin.orgpnas.org The orthologous region in mice is on chromosome 8. nih.gov Comparative genomic analyses of the β-defensin gene clusters in humans, mice, and rats have revealed that these clusters likely arose from a series of gene duplication events. physiology.org
In sheep, a comparative genomics approach using the bovine genome as a reference identified 43 β-defensin genes with close genomic matches to the 57 predicted bovine genes. nih.govresearchgate.net These genes were located in four clusters on sheep chromosomes 2, 13, 20, and 26. nih.govresearchgate.net While gene order was largely conserved in some clusters, an inversion was noted on chromosome 2 in sheep compared to cattle. nih.govresearchgate.net The β-defensin cluster on human chromosome 20q11.1 shows striking orthology with a cluster on mouse chromosome 2, with conservation of gene order and position of ancient repetitive sequences. physiology.org However, the mouse cluster is more compact than its human counterpart. physiology.org
A computational search strategy combining hidden Markov models and BLAST identified 28 new human and 43 new mouse β-defensin genes in five syntenic chromosomal regions. pnas.org The similarity in gene sequences and organization within these syntenic clusters suggests they originated from a common ancestor and have been retained due to conserved functions. pnas.org
Evolutionary History of Beta-defensins: Derivation from Ancestral Big Defensins
Compelling evidence from structural and phylogenetic studies suggests that vertebrate β-defensins evolved from ancestral molecules known as "big defensins". frontiersin.orgunits.it Big defensins are antimicrobial polypeptides found in some invertebrates and basal chordates. frontiersin.orgunits.it It is hypothesized that an invertebrate big defensin (B1577277) gene is the likely ancestor of modern β-defensins. frontiersin.org
The key evidence for this evolutionary link lies in the shared genomic organization and three-dimensional structure. researchgate.netnih.gov Both β-defensins and the C-terminal domain of big defensins share a conserved β-sheet structure stabilized by three identical disulfide bridges. researchgate.netnih.gov Furthermore, the defensin domain in both is encoded by a single exon with a conserved intron position upstream. researchgate.netnih.gov This shared gene structure is a strong indicator of a common evolutionary origin. frontiersin.org
The evolutionary transition from a big defensin to a β-defensin likely involved the loss of the N-terminal hydrophobic domain, a characteristic feature of big defensins. frontiersin.orgresearchgate.net This loss is thought to have occurred through processes like exon shuffling or the conversion of exonic sequences into introns (intronization). researchgate.netnih.gov This resulted in the two-exon structure commonly seen in mammalian β-defensin genes, where the first exon encodes a signal peptide and the second encodes the mature peptide. physiology.orgresearchgate.net
Mechanisms of Gene Duplication and Diversification in the Beta-defensin 14 Lineage
The diversity of the β-defensin gene family is a direct result of multiple gene duplication events followed by sequence diversification. physiology.orgmdpi.com This process has led to a large family of β-defensin peptides with varied amino acid sequences but a conserved tertiary structure. physiology.org The expansion of β-defensin gene clusters has been observed in various mammalian lineages, including primates and rodents, suggesting that these duplication events occurred both before and after the divergence of these groups. physiology.orgneueve.comnih.gov
In bivalve mollusks, an expanded repertoire of big defensin sequences is the product of independent, lineage-specific tandem gene duplications, followed by rapid molecular diversification of the new gene copies. frontiersin.orgunits.it This ongoing evolutionary process can result in the presence of both canonical big defensins and non-canonical, β-defensin-like sequences in the same species. frontiersin.orgunits.it
Phylogenetic analysis of β-defensin gene clusters in chicken and zebra finch has identified several instances of gene duplication and loss. neueve.com In the zebra finch, a cluster of 12 recently duplicated genes was identified that arose after the split from the galliformes lineage. neueve.com These duplicated genes have been subject to relaxed selection pressure compared to their non-duplicated counterparts, supporting the model of evolution by gene duplication. neueve.com
Selection Pressures Driving Beta-defensin 14 Evolution
The evolution of β-defensin genes, including the lineage leading to BD-14, has been shaped by strong selective pressures, primarily positive selection for diversification. physiology.org The comparison of synonymous (silent) and nonsynonymous (amino acid-altering) nucleotide substitution rates indicates that after gene duplication, a period of positive selection drove the diversification of the amino acid sequence of the mature peptide. physiology.org This rapid divergence is thought to be driven by the need to respond to a wide and ever-changing array of pathogens. oup.com
Studies have detected positive selection acting on specific amino acid sites within the mature peptide region of β-defensins in various lineages, including primates and rodents. nih.govnih.govresearchgate.net This suggests that these sites are functionally important and have been under pressure to evolve new specificities. oup.comnih.gov Interestingly, positive selection appears to have been more common in the rodent lineage compared to the primate lineage, coinciding with the emergence of new, rodent-specific β-defensin genes. nih.govresearchgate.net The analysis of a β-defensin gene cluster on mouse chromosome 2 and its human orthologs revealed higher positive selection in rodents, particularly in the region distal to the six-cysteine array. physiology.orgnih.gov
Analysis of Conserved and Divergent Amino Acid Residues in Beta-defensin 14 Homologs
Despite significant sequence divergence, all β-defensins, including BD-14 and its homologs, share a highly conserved six-cysteine motif. plos.orgresearchgate.net These six cysteine residues form three intramolecular disulfide bonds (C1-C5, C2-C4, C3-C6) that are crucial for the characteristic three-dimensional folding and stability of the peptide. plos.orgdoi.orgfrontiersin.org This conserved tertiary structure is maintained across different species, even with considerable variation in the amino acid sequences. doi.orgfrontiersin.org
While the cysteine residues are highly conserved, other amino acid residues, particularly within the mature peptide region, show a high degree of divergence. physiology.org This variation is the result of positive selection driving the evolution of new functions and specificities. nih.gov Sequence logos generated for the antimicrobial domain of β-defensin 3 and its homologous peptides reveal that several amino acid residues have been mutated under positive selection, leading to niche specialization in different mammalian lineages like primates, ungulates, and rodents. nih.gov For instance, analysis of cattle β-defensin sequences has identified specific amino acid residues and motifs that distinguish different phylogenetic clusters, which may relate to their diverse expression patterns. researchgate.net
Genomic Copy Number Variation of Beta-defensin 14 and its Population Genetics
Genomic copy number variation (CNV) is a significant feature of β-defensin gene clusters in many species, including humans, cattle, and pigs. royalsocietypublishing.orgmdpi.com This means that the number of copies of a particular β-defensin gene can vary between individuals within a population. mdpi.comresearchgate.net The β-defensin gene cluster on human chromosome 8p23.1, which includes the ortholog of mouse BD-14 (DEFB103B), is known to be highly variable in copy number. frontiersin.orgoup.com In European populations, this region can have between two and seven copies per person. oup.com
Studies in pigs have also revealed extensive CNVs in several β-defensin genes, with copy numbers ranging from two to five. mdpi.com This variation in gene dosage can influence the expression level of the corresponding β-defensin. physiology.orgfrontiersin.org In cattle, the DEFB103 gene, the ortholog of human DEFB103B, shows extensive multiallelic CNV, with diploid copy numbers ranging from 1 to 29 across different breeds. royalsocietypublishing.orgplos.orgle.ac.uk This variation has been linked to differences in sperm parameters and the uterine immune response after insemination. plos.org
The high level of CNV at β-defensin loci is thought to be driven by the need for a flexible and rapid response to diverse pathogens. A worldwide analysis of β-defensin CNV in human populations showed an unusually high frequency of high-expressing DEFB103 gene copies in East Asia, suggesting recent selection, possibly in response to historical influenza epidemics. nih.govnih.gov The mutation rate at the human 8p23.1 β-defensin locus is extremely high, indicating a highly plastic genomic region. frontiersin.org
Methodological Approaches in Beta Defensin 14 Research
Molecular Biology Techniques for Beta-defensin 14 Gene and Transcript Analysis (e.g., RT-qPCR, cDNA Amplification)
Analysis of Beta-defensin 14 gene expression is fundamental to understanding its regulation and function. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is a primary technique used to quantify DEFB14 mRNA levels in various tissues and cells. For instance, research on mouse beta-defensin 14 (mBD-14) utilized RT-qPCR to analyze its gene expression in tissues like the tongue, thymus, tonsil, kidney, and skin nih.gov. In such studies, total RNA is first extracted from the cells or tissues of interest and then reverse-transcribed to complementary DNA (cDNA). This cDNA then serves as the template for qPCR.
Specific primers are designed to amplify a unique region of the DEFB14 gene. For mBD-14, specific intron-spanning primers have been used to ensure that only cDNA and not genomic DNA is amplified nih.gov. The forward primer sequence 5′-TCTTGTTCTTGGTGCCTGCT-3′ and the reverse primer sequence 5′-CGACCGCTATTAGAACATCGAC-3′ have been successfully used to amplify mBD-14 cDNA nih.gov. The expression levels are typically normalized to a housekeeping gene, such as Glyceraldehyde-3-phosphate dehydrogenase (GAPDH), to correct for variations in RNA input and reverse transcription efficiency nih.gov. Studies have shown that stimuli like gamma interferon (IFN-γ) and transforming growth factor alpha (TGF-α) can induce the expression of mBD-14 in primary mouse keratinocytes, as quantified by real-time PCR nih.gov.
cDNA amplification is also a critical step for cloning the DEFB14 coding sequence for recombinant protein expression. Researchers have amplified the DNA encoding mBD-14 from mouse keratinocyte cDNA to clone it into expression vectors nih.gov.
Protein Expression and Purification Strategies for Recombinant Beta-defensin 14 (e.g., Bacterial Expression Systems)
To obtain sufficient quantities of Beta-defensin 14 for functional studies, recombinant protein expression systems are commonly used. Escherichia coli is a frequently chosen host for this purpose due to its rapid growth and high yield of recombinant proteins nih.gov3hbiomedical.com.
The coding sequence of mature Beta-defensin 14 is often cloned into an expression vector, such as pET32a(+), which can generate a fusion protein nih.gov. This fusion protein strategy is often employed to prevent the potential toxicity of the antimicrobial peptide to the host bacteria and to facilitate purification. The fusion partner can be a protein like thioredoxin (TrxA), and the construct often includes a polyhistidine (His-tag) sequence nih.gov.
The expression of the fusion protein is typically induced in E. coli strains like BL21(DE3)pLysS nih.gov. Following expression, the bacterial cells are lysed, and the fusion protein is purified from the cell lysate. Affinity chromatography is a key purification step. For His-tagged proteins, a nickel affinity column is used to specifically bind and isolate the fusion protein nih.gov.
After the initial purification, the fusion tag is often removed to obtain the mature Beta-defensin 14 peptide. This is achieved by enzymatic cleavage using a specific protease, such as enterokinase, which recognizes a specific cleavage site engineered between the fusion tag and the defensin (B1577277) sequence nih.gov. The liberated mature Beta-defensin 14 is then further purified using techniques like reversed-phase high-pressure liquid chromatography (RP-HPLC) to ensure high purity nih.gov. The final purified recombinant Beta-defensin 14 is a single, non-glycosylated polypeptide chain 3hbiomedical.com.
Immunological Methods for Beta-defensin 14 Detection and Quantification (e.g., ELISA, Immunocytochemistry, Western Blotting)
Immunological methods are essential for the detection and quantification of Beta-defensin 14 protein in biological samples. These techniques rely on the high specificity of antibodies that recognize and bind to the defensin.
Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used method for quantifying Beta-defensin 14 in various samples, including serum, plasma, and cell culture supernatants fn-test.comassaygenie.comabbexa.com. Commercially available ELISA kits for mouse Beta-defensin 14 typically utilize a sandwich ELISA format fn-test.comabbexa.com. In this assay, a microplate is pre-coated with a capture antibody specific for Beta-defensin 14. Standards and samples are added to the wells, and the Beta-defensin 14 present binds to the capture antibody. A biotin-conjugated detection antibody is then added, which binds to a different epitope on the captured Beta-defensin 14. Following this, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotin. Finally, a substrate solution is added, and the HRP enzyme catalyzes a color change that is proportional to the amount of Beta-defensin 14 in the sample. The concentration is then determined by comparing the optical density of the samples to a standard curve fn-test.com.
Western Blotting is another common technique used to detect Beta-defensin 14 protein and confirm its expression in cell lysates or tissue homogenates biocompare.com. In this method, proteins are separated by size using SDS-PAGE and then transferred to a membrane. The membrane is then incubated with a primary antibody specific to Beta-defensin 14, followed by a secondary antibody conjugated to an enzyme or fluorophore for detection.
Immunocytochemistry and Immunohistochemistry are used to visualize the localization of Beta-defensin 14 within cells and tissues, respectively. For instance, immunohistochemical analysis has been used to detect the expression of mouse β-defensin-14 in the pericellular matrix of endosteal osteoblasts and osteocytes in bone tissue researchgate.net. This technique involves incubating fixed tissue sections or cells with a primary antibody against Beta-defensin 14, followed by a labeled secondary antibody and a substrate that produces a colored product at the site of the antigen-antibody reaction. This allows for the microscopic visualization of the protein's distribution.
In Vitro Functional Assays for Beta-defensin 14 Activity
A variety of in vitro assays are employed to characterize the biological functions of Beta-defensin 14, particularly its antimicrobial and immunomodulatory properties.
To determine the antimicrobial activity of Beta-defensin 14, microbial growth inhibition assays are performed. The microdilution assay is a standard method used to quantify the potency of the peptide against a range of microorganisms nih.gov. In this assay, various concentrations of recombinant Beta-defensin 14 are incubated with a standardized inoculum of bacteria or fungi in a suitable broth medium in a 96-well plate nih.gov. After an incubation period, the antimicrobial effect is assessed by plating serial dilutions of the mixture to determine the number of colony-forming units (CFU) nih.gov. The results are often expressed as the minimal bactericidal concentration (MBC), which is the lowest concentration of the peptide that results in a significant reduction (e.g., ≥99.9%) in viable organisms nih.gov.
| Microorganism | Strain | Minimal Bactericidal Concentration (MBC) (µM) |
|---|---|---|
| Staphylococcus aureus | ATCC 12600 | 0.15 - 0.3 |
| Staphylococcus aureus (MRSA) | Clinical Isolate | 0.3 |
| Enterococcus faecalis (VRE) | Clinical Isolate | 0.6 |
| Escherichia coli | ATCC 11775 | 0.15 - 0.3 |
| Pseudomonas aeruginosa | ATCC 15692 | 4.8 |
| Candida albicans | ATCC 24433 | 1.21 |
Data sourced from a study on the antimicrobial activity of recombinant mBD-14, indicating its potent effect against a broad spectrum of microorganisms, including antibiotic-resistant strains nih.gov.
Beta-defensins are known to act as chemoattractants for various immune cells, bridging the innate and adaptive immune systems frontiersin.org. Chemotaxis assays are used to evaluate the ability of Beta-defensin 14 to induce the migration of immune cells such as monocytes, macrophages, and dendritic cells nih.govnih.gov. A common method is the Boyden chamber assay, where immune cells are placed in the upper chamber of a transwell insert, and a solution containing Beta-defensin 14 is placed in the lower chamber, separated by a porous membrane. The number of cells that migrate through the membrane towards the chemoattractant is then quantified.
Studies have shown that mouse Beta-defensin 14 can induce the chemotaxis of human peripheral blood monocytes nih.gov. This effect is mediated through chemokine receptors, and research indicates that Beta-defensin 14, along with its human ortholog hBD-3, can interact with CCR2 and CCR6 to mediate the migration of a broad spectrum of leukocytes nih.govnih.govnih.gov.
Beta-defensins can act as endogenous adjuvants by promoting the maturation and activation of dendritic cells (DCs), which are potent antigen-presenting cells. Mouse Beta-defensin 14 has been detected in immature CD11c+ bone marrow-derived dendritic cells, and its expression can be induced by Toll-like receptor (TLR) agonists nih.gov. The human ortholog of mBD-14, hBD-3, has been shown to activate professional antigen-presenting cells via TLR1 and TLR2 pnas.org.
Flow cytometry is a powerful tool to assess the maturation and activation status of DCs treated with Beta-defensin 14. This technique allows for the quantification of cell surface markers associated with DC maturation, such as CD80, CD86, CD40, and MHC class II molecules pnas.orgbiorxiv.org. An increase in the expression of these markers indicates that the DCs have matured and are more capable of activating T cells.
Endocytosis assays can be used to evaluate the antigen uptake capacity of dendritic cells, which typically decreases as they mature. In these assays, DCs are incubated with fluorescently labeled particles (e.g., dextran-FITC), and the amount of uptake is measured, often by flow cytometry. A reduction in endocytosis after treatment with Beta-defensin 14 would suggest a shift towards a mature phenotype.
Cellular Signaling Pathway Analysis (e.g., Western Blot for Phosphorylation States)
The functional effects of Beta-defensin 14 (BD-14), particularly its mouse ortholog (mBD-14), are often mediated through the activation or inhibition of specific intracellular signaling pathways. Analyzing these pathways is crucial to understanding the molecular mechanisms behind its immunomodulatory and chemoattractant activities. Western blotting is a cornerstone technique used for this purpose, as it allows for the detection and quantification of specific proteins, including their post-translational modifications like phosphorylation, which is a key indicator of signal transduction pathway activation. ptglab.com
Research into the signaling mechanisms of BD-14 and its human ortholog, human Beta-defensin 3 (hBD-3), has implicated several key pathways. For instance, the expression of mBD-14 can be induced by pro-inflammatory stimuli such as tumor necrosis factor and interferon-gamma, as well as agonists for Toll-like receptors (TLRs). nih.gov This suggests that pathways downstream of these receptors, such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-B (NF-κB) pathways, are involved in regulating BD-14 expression.
Studies on hBD-3 have shown it can modulate cellular responses by directly influencing phosphorylation states of signaling proteins. For example, hBD-3 has been observed to selectively inhibit the phosphorylation of Extracellular signal-regulated kinase (ERK), while affecting the stress-activated kinases p38 and JNK. nih.gov Furthermore, hBD-3 can induce the production of proinflammatory cytokines through a TLR1/2-dependent mechanism. nih.gov Given the functional similarity between mBD-14 and hBD-3, it is inferred that mBD-14 engages similar signaling cascades. nih.gov
In a typical Western blot analysis to investigate these effects, cells (e.g., immune cells or epithelial cells) would be treated with BD-14. Cell lysates are then prepared with buffers containing phosphatase and protease inhibitors to preserve the phosphorylation states of proteins. bio-rad-antibodies.com The proteins are separated by gel electrophoresis, transferred to a membrane, and probed with primary antibodies specific to both the phosphorylated and total forms of a target protein (e.g., Phospho-p38, Total-p38, Phospho-ERK, Total-ERK). ptglab.com The ratio of phosphorylated protein to total protein is then calculated to determine the activation status of the pathway. This approach allows researchers to dissect the signaling events initiated by BD-14 and identify the kinases and transcription factors involved in its biological functions.
| Signaling Pathway | Key Proteins Analyzed (Phosphorylation State) | Potential Role in BD-14 Function | Reference |
| MAPK Pathway | ERK1/2, p38, JNK | Regulation of inflammation, cytokine production, cell proliferation | nih.gov |
| TLR Pathway | (Upstream of MAPK/NF-κB) | Recognition of pathogens, induction of BD-14 expression | nih.govnih.gov |
| NF-κB Pathway | IκBα, p65 | Transcriptional regulation of inflammatory genes | nih.gov |
| STAT Pathway | STAT proteins | Regulation of gene expression in response to cytokines | nih.gov |
Advanced Computational and Bioinformatic Approaches
Computational and bioinformatic tools are indispensable in modern research on Beta-defensin 14, enabling the analysis of its gene, structure, function, and evolutionary history from vast datasets.
Genomic Annotation and Database Mining
The initial identification and characterization of Beta-defensin 14 often begin with database mining and genomic annotation. Researchers utilize bioinformatics tools like the Basic Local Alignment Search Tool (BLAST) to search genomic and protein databases for sequences homologous to known defensins. nih.gov This is how mouse Beta-defensin 14 (mBD-14) was identified as the murine ortholog of human Beta-defensin 3 (hBD-3), based on its high sequence identity (69%). nih.govnih.gov
Genomic annotation provides a wealth of information about the Defb14 gene. Public databases like the National Center for Biotechnology Information (NCBI) Gene, Ensembl, and UniProt serve as central repositories for this data. uniprot.org These resources contain details on the gene's chromosomal location, exon-intron structure, known transcripts, and predicted protein sequences. For example, the mouse Defb14 gene is located on chromosome 8. uniprot.org Such databases are continuously updated with new experimental and computational findings, providing a comprehensive overview of the gene. A computational search strategy using hidden Markov models (HMM) in conjunction with BLAST has been effectively used to identify dozens of new beta-defensin genes in human and mouse genomes, highlighting the power of these mining techniques. pnas.org
| Database/Resource | Type of Information for Beta-defensin 14 | Example Identifier (for Mouse Defb14) |
| UniProt | Protein sequence, function, domains, PTMs, genomic coordinates | Q7TNV9 |
| NCBI Gene | Gene summary, chromosomal location, transcript variants | 244332 |
| Ensembl | Genomic location, gene tree, orthologs, transcript details | ENSMUSG00000046354 |
| Mouse Genome Informatics (MGI) | Phenotypes, alleles, expression data, Gene Ontology (GO) annotations | MGI:2675345 |
Homology Modeling and Structural Prediction of Beta-defensin 14
Understanding the three-dimensional (3D) structure of Beta-defensin 14 is key to elucidating its mechanism of action. As experimental structure determination methods like X-ray crystallography or Nuclear Magnetic Resonance (NMR) spectroscopy are resource-intensive, homology modeling (or comparative modeling) provides a powerful alternative. This computational method constructs a 3D model of a "target" protein based on its amino acid sequence and an experimentally determined structure of a related homologous protein—the "template". youtube.com
For Beta-defensin 14, the known high-resolution structures of other beta-defensins, such as hBD-1, hBD-2, and its direct ortholog hBD-3, serve as excellent templates. nih.govresearchgate.net The modeling process involves:
Template Selection: Identifying the best template structure(s) from a protein structure database (PDB) based on sequence identity and query coverage.
Sequence Alignment: Aligning the target sequence (BD-14) with the template sequence.
Model Building: Using the alignment and the template's coordinates to build a 3D model of the target protein. Software like SWISS-MODEL or Phyre2 are commonly used for this step. researchgate.net
Model Refinement and Validation: Evaluating the quality of the generated model using various stereochemical checks to ensure it is physically plausible.
Predicted models of BD-14 showcase the conserved beta-defensin fold, which typically consists of a three-stranded antiparallel β-sheet stabilized by three intramolecular disulfide bonds. nih.govnih.gov These structural models are invaluable for predicting which residues are exposed on the surface and may be critical for receptor binding or antimicrobial activity.
Phylogenetic Reconstruction and Evolutionary Modeling
Phylogenetic analysis is used to study the evolutionary history and relationships of the beta-defensin gene family, including Beta-defensin 14. nih.gov This approach helps to understand how the gene has evolved, its relationship to other defensins within and across species, and the selective pressures that have shaped its function. nih.gov
The process involves collecting beta-defensin gene or protein sequences from various species, performing a multiple sequence alignment, and then using this alignment to construct a phylogenetic tree. nih.gov Several computational methods are employed to build these trees, including:
Neighbor-Joining: A distance-matrix method that is fast and efficient. nih.gov
Maximum Likelihood and Maximum Parsimony: Character-based methods that evaluate possible trees based on specific evolutionary models. nih.gov
Bayesian Inference: A statistical method that provides probabilities for the best tree. nih.gov
These analyses have shown that the beta-defensin gene family has evolved rapidly through multiple rounds of gene duplication and divergence, a process described by the "birth-and-death" model of evolution. nih.gov This has resulted in a diverse repertoire of defensins in different species, likely driven by the ever-changing microbial challenges faced by the host. nih.gov Phylogenetic reconstruction places BD-14 within this broader evolutionary context, confirming its close relationship with hBD-3 and distinguishing it from other defensin paralogs. nih.govnih.gov
Interactions of Beta Defensin 14 with Host and Microbial Components
Beta-defensin 14 Binding to Specific Microbial Ligands (e.g., Bacterial Lipopolysaccharides)
A primary mechanism by which Beta-defensin 14 combats Gram-negative bacteria is through its ability to bind and neutralize lipopolysaccharide (LPS), a major component of the outer membrane of these bacteria. uniprot.orgfrontiersin.org This interaction is facilitated by the cationic nature of beta-defensins, which allows them to electrostatically bind to the negatively charged LPS molecules. tandfonline.com
Research has demonstrated that human BD-14 exhibits a notable LPS-binding capacity. frontiersin.org This binding is not merely a prelude to microbial killing but also has significant immunomodulatory consequences. By sequestering LPS, BD-14 can prevent its recognition by host receptors, thereby mitigating the potent inflammatory response typically induced by this endotoxin. uniprot.orgfrontiersin.org Specifically, the binding of BD-14 to LPS has been shown to abolish the production of the pro-inflammatory cytokine Tumor Necrosis Factor-alpha (TNF-α) by macrophages that have been challenged with LPS. uniprot.orgnih.gov This neutralizing activity is dependent on the correct disulfide bonding of the peptide, as alkylated BD-14, which has disrupted disulfide bonds, loses this protective capability. frontiersin.org
The interaction with LPS is a critical aspect of BD-14's protective roles in various physiological and pathological contexts. For instance, it has been shown to rescue the reduction in sperm motility caused by LPS in vitro, suggesting a role in protecting male reproductive function from the impacts of bacterial infections. uniprot.orgfrontiersin.org
Table 1: Summary of Beta-defensin 14 Interaction with Lipopolysaccharide (LPS)
| Interacting Molecule | Organism | Key Findings | References |
|---|---|---|---|
| Lipopolysaccharide (LPS) | Gram-negative bacteria | Binds and neutralizes LPS. uniprot.orgfrontiersin.org | uniprot.org, frontiersin.org |
| Lipopolysaccharide (LPS) | Gram-negative bacteria | Abolishes LPS-induced TNF-α production in macrophages. uniprot.orgnih.gov | uniprot.org, nih.gov |
| Lipopolysaccharide (LPS) | Gram-negative bacteria | Rescues LPS-induced reduction of sperm motility. uniprot.orgfrontiersin.org | uniprot.org, frontiersin.org |
| Lipopolysaccharide (LPS) | Gram-negative bacteria | Protective effect is dependent on proper disulfide bonding. frontiersin.org | frontiersin.org |
Receptor Interactions on Host Cells (e.g., CCR6, CCR2, TLRs)
Beta-defensin 14 functions as a signaling molecule by interacting with various receptors on the surface of host immune cells, thereby influencing their migration and activation.
Chemokine Receptors (CCR6 and CCR2):
Mouse beta-defensin 14 (mBD14), the ortholog of human beta-defensin 3, has been shown to interact with C-C chemokine receptor 6 (CCR6) and C-C chemokine receptor 2 (CCR2). tandfonline.comnih.govaai.org This interaction is pivotal for its chemotactic activity, enabling the recruitment of a broad spectrum of leukocytes. aai.org
CCR6: The interaction with CCR6, which is expressed on immature dendritic cells and memory T cells, provides a direct link between the innate and adaptive immune responses. aai.orgfrontiersin.org By binding to CCR6, BD-14 can chemoattract these cells to sites of infection or inflammation. nih.govfrontiersin.org Studies have shown that mBD14 can recruit CCR6-expressing B cells into fibrosarcomas, which in turn promotes angiogenesis and tumor development, highlighting the diverse roles of this interaction. tandfonline.com
CCR2: BD-14 also interacts with CCR2, a receptor found on monocytes, macrophages, and neutrophils. aai.org This interaction is significant because it allows BD-14 to attract a different subset of immune cells that may not express CCR6. aai.org Fusion proteins of mBD14 have been shown to bind to CCR2-transfected cells and induce their migration. aai.org Furthermore, the chemotactic effect of BD-14 on human peripheral blood monocytes can be abolished by pre-incubation with the CCR2 ligand CCL2/MCP-1, confirming the specificity of this interaction. aai.org
Toll-Like Receptors (TLRs):
Beta-defensin 14 can modulate the host's response to pathogens by influencing Toll-like receptor (TLR) signaling pathways. While it does not appear to induce a cytokine signal on its own, pre-stimulation of primary mouse macrophages with a fusion protein of mBD14 leads to a synergistic and enhanced expression of pro-inflammatory cytokines and chemokines upon subsequent stimulation with TLR ligands (TLR1/2, TLR3, and TLR9). frontiersin.org This suggests that BD-14 can "prime" immune cells to respond more robustly to microbial products. This enhanced pro-inflammatory response is independent of CCR2 and CCR6. nih.gov
Interestingly, some beta-defensins, like human beta-defensin 3 (hBD-3), can also have an opposing, anti-inflammatory effect on TLR4 signaling. frontiersin.org HBD-3 has been shown to suppress cytokine and type I interferon production downstream of TLR4 activation by LPS. frontiersin.org This indicates a complex regulatory role for beta-defensins in fine-tuning the inflammatory response.
Table 2: Receptor Interactions of Beta-defensin 14
| Host Cell Receptor | Cell Types | Key Outcomes of Interaction | References |
|---|---|---|---|
| CCR6 | Immature dendritic cells, memory T cells, B cells | Chemoattraction, linking innate and adaptive immunity. tandfonline.comnih.govaai.orgfrontiersin.org | nih.gov, tandfonline.com, frontiersin.org, aai.org |
| CCR2 | Monocytes, macrophages, neutrophils | Chemoattraction of a broad spectrum of leukocytes. aai.org | aai.org |
| TLRs (general) | Macrophages | Synergistic enhancement of pro-inflammatory cytokine expression upon TLR ligand stimulation. frontiersin.orgnih.gov | frontiersin.org, nih.gov |
Beta-defensin 14 Participation in Protein-Protein Interaction Networks within the Host Immune System
The immunomodulatory functions of Beta-defensin 14 are underscored by its participation in complex protein-protein interaction networks within the host immune system. Protein-protein interaction databases such as BioGRID and STRING have identified several potential interacting partners for DEFB114, suggesting its involvement in a variety of cellular processes. uniprot.org
The interactions with CCR2 and CCR6 are prime examples of its role in these networks, initiating signaling cascades that lead to cell migration and activation. aai.org The synergistic effect with TLR ligands further points to its integration into the broader network of innate immune signaling. frontiersin.orgnih.gov
Studies on porcine BD-114 have provided further insights into these networks. In response to LPS, porcine BD-114 was found to regulate genes involved in cytokine-cytokine receptor interactions and Th17 cell differentiation. mdpi.com Key interacting proteins identified in this context include Stat1 and Cxcl10. mdpi.com In a pro-inflammatory setting, porcine BD-114 was shown to interact with a network of proteins where Tnf, Kras, Jun, Src, and Mapk14 were central nodes. mdpi.com
The ability of mBD14 to induce the expression of the pro-angiogenic chemokine CXCL2 in fibrosarcoma cells, mediated by the recruitment of CCR6+ B cells, demonstrates a specific pathway through which BD-14 can influence the tumor microenvironment. tandfonline.com This process involves an interaction between activated B cells and the lymphotoxin β-receptor on the tumor cells. tandfonline.com
Cross-Talk with Other Host Defense Peptides and Immune Mediators
The activity of Beta-defensin 14 is not carried out in isolation but involves intricate cross-talk with other host defense peptides and immune mediators, leading to a finely tuned immune response.
Synergy with other Immune Mediators:
As mentioned earlier, mBD14 exhibits a synergistic effect with TLR ligands, leading to an amplified pro-inflammatory response in macrophages. frontiersin.orgnih.gov This indicates a cooperative relationship where BD-14 enhances the sensitivity of the immune system to microbial products. The expression of mBD14 itself can be induced by pro-inflammatory stimuli such as TNF-α and interferon-gamma, creating a positive feedback loop that can amplify the immune response. nih.gov
Interaction with Chemokines and Cytokines:
The relationship between beta-defensins and chemokines is multifaceted. Not only do beta-defensins like BD-14 act as chemokines themselves by binding to chemokine receptors, but they can also induce the expression of other chemokines. frontiersin.org For example, other human beta-defensins have been shown to induce the expression of chemokines such as CCL2, CCL20, and RANTES in keratinocytes. frontiersin.org
The interaction between BD-14 and the CCR2 ligand CCL2/MCP-1 is competitive, indicating that they vie for the same receptor and can mutually inhibit their chemotactic effects. aai.org This suggests a mechanism for regulating the influx of immune cells to a site of inflammation.
Porcine BD-114 has been shown to modulate the inflammatory response in a concentration-dependent manner. At high concentrations, it promotes the secretion of TNF-α and IL-10, while at lower concentrations, it can inhibit the LPS-induced increase in TNF-α. mdpi.com This highlights the context-dependent nature of its cross-talk with cytokines.
Interaction with other Defensins:
Perspectives and Future Directions in Beta Defensin 14 Research
Elucidating the Context-Dependent Multifunctionality of Beta-defensin 14
Beta-defensin 14 (BD-14), like other defensins, is recognized for its multifunctional nature, exhibiting both antimicrobial and immunomodulatory activities. A significant future direction in BD-14 research is to unravel how its functions are dictated by the specific biological context. The peptide's ability to act as a pro-inflammatory or anti-inflammatory agent appears to be highly dependent on the surrounding microenvironment, including the types of cells and pathogens present, and the timing of its expression relative to an inflammatory stimulus. plos.orgfrontiersin.org
For instance, in some contexts, BD-14 promotes inflammatory responses by recruiting and activating immune cells. frontiersin.org It can act as a chemoattractant for various immune cells, guiding them to sites of infection or injury. asm.orgtcdb.org Conversely, there is evidence that BD-14 can also suppress inflammation. This dual capability suggests that BD-14's role is not static but dynamically shifts based on the specific immunological challenge. plos.orgnih.gov Understanding the molecular switches that govern this functional plasticity is a key area for future investigation. Research will likely focus on how interactions with different receptors and binding partners, the local redox environment, and post-translational modifications influence whether BD-14 enhances or dampens an immune response.
Unexplored Regulatory Mechanisms of Beta-defensin 14 Expression
While it is known that the expression of Beta-defensin 14 (DEFB14) can be induced by various stimuli, including pro-inflammatory cytokines like interferon-gamma (IFN-γ) and Toll-like receptor (TLR) agonists such as lipopolysaccharide (LPS), the complete picture of its regulatory network remains incomplete. nih.govasm.org Future research is needed to identify and characterize novel regulatory pathways and transcription factors that control DEFB14 gene expression in different tissues and cell types.
Several potential regulatory elements have been identified in the promoter region of the mouse ortholog, mBD-14, including binding sites for NF-κB, STAT-1, and AP-1. nih.gov The activation of the intracellular pattern recognition receptor NOD2/CARD15 also appears to regulate mBD-14 expression. nih.gov However, the interplay between these and other yet-to-be-discovered pathways is not well understood. Investigating the epigenetic regulation of the DEFB14 gene, such as DNA methylation and histone modifications, could also provide new insights into its expression patterns during health and disease. Furthermore, exploring the role of microRNAs and other non-coding RNAs in post-transcriptionally regulating DEFB14 expression is a promising avenue for future studies.
High-Resolution Structural and Functional Dissection of Beta-defensin 14 Interactions
A detailed understanding of Beta-defensin 14's functions requires high-resolution structural information. Like other beta-defensins, BD-14 is a small, cationic peptide with a characteristic beta-sheet core stabilized by three intramolecular disulfide bonds. asm.orgnih.gov However, the specific three-dimensional structure of BD-14 and how it relates to its diverse functions is an area ripe for exploration.
Future research should aim to solve the high-resolution structure of BD-14 using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy. This will allow for a detailed mapping of the residues and domains crucial for its antimicrobial activity versus its immunomodulatory functions. For example, identifying the specific regions of the peptide that interact with microbial membranes, as opposed to those that bind to host cell receptors like CCR6, will be critical. nih.gov Structure-activity relationship studies, utilizing synthetic peptide fragments and variants, can further pinpoint the key determinants of its various biological activities. nih.govresearchgate.net This knowledge is essential for designing synthetic analogs with enhanced or specific functions.
Comparative Functional Studies of Beta-defensin 14 Orthologs Across Diverse Species
Beta-defensin 14 has been identified as the functional ortholog of human beta-defensin 3 (hBD-3) in mice (mBD-14). nih.govnih.govplos.org This relationship is based on sequence homology and similar functional properties, including broad-spectrum antimicrobial activity and chemotactic effects. asm.orgnih.gov However, the evolutionary history of beta-defensins is marked by rapid evolution and diversification, which may have led to species-specific functions. karger.comfrontiersin.org
Future research should involve comparative functional studies of BD-14 orthologs from a wider range of species. This could reveal conserved core functions as well as specialized adaptations. For example, while mBD-14 and hBD-3 share many similarities, subtle differences in their antimicrobial spectrum or receptor-binding affinities could exist. nih.gov Investigating BD-14 orthologs in other mammals, and even more distantly related vertebrates, could provide valuable insights into the evolution of innate immunity and the pressures that have shaped the functional diversity of this peptide family. frontiersin.org Such studies could also uncover novel functions of BD-14 that are not apparent from studying only human and mouse orthologs.
Systems-Level Understanding of Beta-defensin 14 Integration in Host Responses
To fully appreciate the role of Beta-defensin 14 in host defense, it is necessary to move beyond the study of its individual functions and toward a systems-level understanding of its integration into broader physiological networks. This involves elucidating how BD-14 expression and activity are coordinated with other components of the innate and adaptive immune systems.
Identification of Novel Beta-defensin 14 Interacting Partners and Pathways
The known functions of Beta-defensin 14 are mediated through its interactions with various molecules, including microbial components and host cell receptors. nih.govuniprot.org However, it is likely that many of its interacting partners and the signaling pathways they trigger remain to be discovered. Identifying these novel interactors is a critical step toward a more complete understanding of BD-14's biological roles.
Future research should utilize unbiased screening methods, such as yeast two-hybrid screens and affinity purification-mass spectrometry, to identify novel proteins that physically associate with BD-14. uniprot.org These studies could uncover previously unknown receptors, intracellular binding partners, or even extracellular proteins that modulate its activity. Once new interacting partners are identified, further research will be needed to validate these interactions and elucidate the functional consequences. This could lead to the discovery of entirely new pathways through which BD-14 contributes to host defense, wound healing, and other physiological processes. mdpi.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
